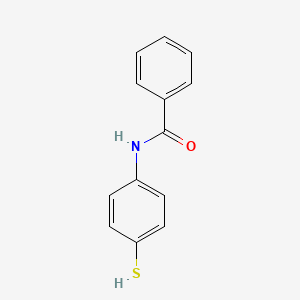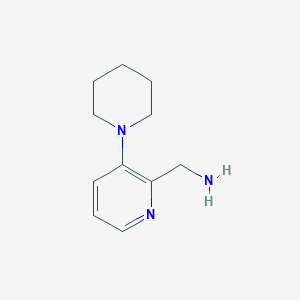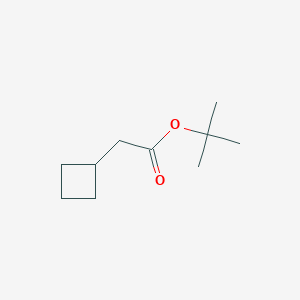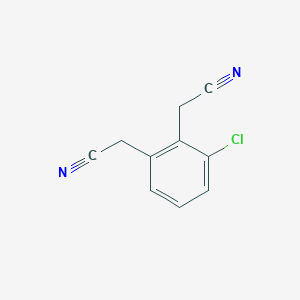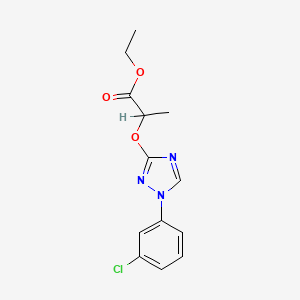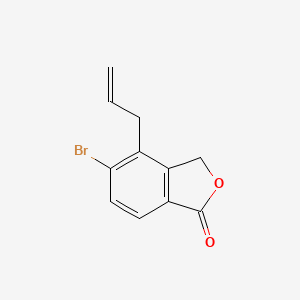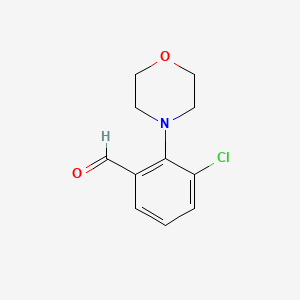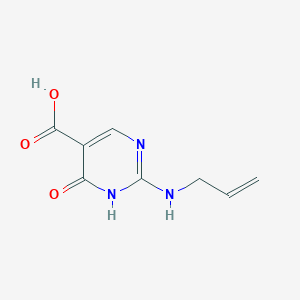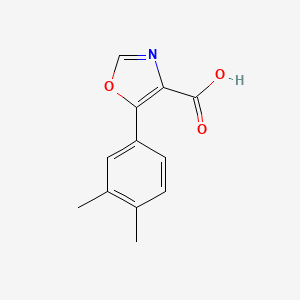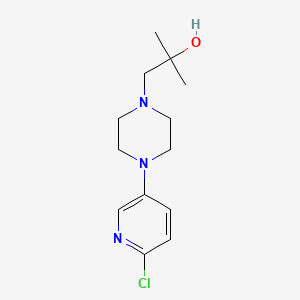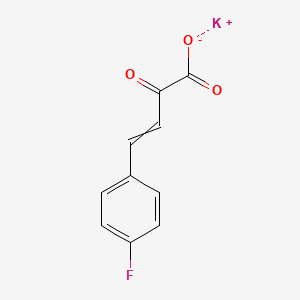
potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate is an organic compound that features a fluorophenyl group attached to a butenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate typically involves the reaction of 4-fluorobenzaldehyde with potassium acetate and acetic anhydride under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and ketones from oxidation.
- Alcohols and alkanes from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-fluorophenyltrifluoroborate
- 4-Fluorophenylacetic acid
- 4-Fluorophenylalanine
Uniqueness
potassium 4-(4-fluorophenyl)-2-oxobut-3-enoate is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a butenoate moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H6FKO3 |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
potassium;4-(4-fluorophenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C10H7FO3.K/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-6H,(H,13,14);/q;+1/p-1 |
InChI Key |
LEDLNRJCRHNFSX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C(=O)[O-])F.[K+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
